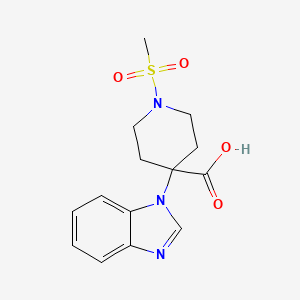![molecular formula C18H15N5O2 B5321666 2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5321666.png)
2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide, also known as BIA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIA is a small molecule inhibitor of a protein called bromodomain and extra-terminal domain (BET) family of proteins, which are involved in regulating gene expression.
Mecanismo De Acción
2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide inhibits the activity of BET proteins by binding to a specific pocket on these proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of several genes that are important for cancer cell growth and survival, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide is its specificity for BET proteins, which makes it a valuable tool for studying the role of these proteins in gene expression and disease. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide. One area of interest is the development of more potent and selective BET inhibitors, which could have improved anti-cancer properties and fewer side effects. Another area of interest is the investigation of the role of BET proteins in other diseases, such as neurological disorders and cardiovascular disease. Finally, the development of new drug delivery systems for this compound could improve its efficacy and reduce its toxicity in vivo.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its specificity for BET proteins makes it a valuable tool for studying gene expression and disease, and its anti-cancer, anti-inflammatory, and metabolic effects make it a potential candidate for the treatment of several diseases. While this compound has some limitations for lab experiments, there are several future directions for research on this compound that could lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide involves several steps, including the reaction of 2-aminopyridine with 2-bromo-1-(2-hydroxyethyl)benzene to form 2-(2-hydroxyethyl)-1-(2-pyridyl)benzene. This intermediate is then reacted with sodium hydride and 3-chloro-1,2-benzisoxazole to form the final product, this compound. The synthesis of this compound has been reported in several research articles, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of BET proteins, which are involved in regulating gene expression. BET proteins are important targets for cancer therapy, as they play a role in the development and progression of several types of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(10-15-14-5-1-2-6-16(14)25-22-15)21-11-13-4-3-7-20-18(13)23-9-8-19-12-23/h1-9,12H,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVTYVJCMMNHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5321588.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5321592.png)



![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)
![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)

![2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5321653.png)
![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)
![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)
